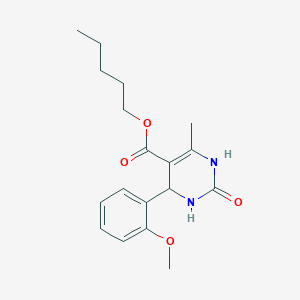

Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15813170

Molecular Formula: C18H24N2O4

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H24N2O4 |

|---|---|

| Molecular Weight | 332.4 g/mol |

| IUPAC Name | pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C18H24N2O4/c1-4-5-8-11-24-17(21)15-12(2)19-18(22)20-16(15)13-9-6-7-10-14(13)23-3/h6-7,9-10,16H,4-5,8,11H2,1-3H3,(H2,19,20,22) |

| Standard InChI Key | ZBPWYYUNGNPYGC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate, delineates its core structure:

-

A tetrahydropyrimidine ring (positions 1–4) with a ketone group at position 2.

-

A 6-methyl substituent on the pyrimidine ring.

-

A 2-methoxyphenyl group at position 4, contributing aromaticity and electron-donating effects.

-

A pentyl ester chain at position 5, enhancing lipophilicity.

The canonical SMILES representation (CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)C) and InChIKey (ZBPWYYUNGNPYGC-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes.

Spectroscopic Characterization

While direct spectral data for this compound are scarce, analogous tetrahydropyrimidines exhibit characteristic patterns:

-

¹H NMR: Signals for the pentyl chain (δ 0.8–1.6 ppm), methoxy group (δ 3.7–3.9 ppm), and aromatic protons (δ 6.6–7.4 ppm) .

-

¹³C NMR: Peaks for carbonyl carbons (δ 165–175 ppm), pyrimidine carbons (δ 145–160 ppm), and methoxy carbons (δ 55–56 ppm) .

-

IR Spectroscopy: Stretching vibrations for C=O (1,710–1,740 cm⁻¹) and N-H (3,200–3,400 cm⁻¹) .

Synthesis and Manufacturing

Conventional Synthetic Routes

The compound is typically synthesized via Biginelli-like multicomponent reactions, involving:

-

Condensation of ethyl acetoacetate (or analogs), 2-methoxybenzaldehyde, and urea/thiourea.

-

Cyclization under acidic (e.g., HCl, p-TsOH) or Lewis acid catalysis (e.g., ZrCl₄) .

-

Esterification of the intermediate carboxylic acid with pentanol under Steglich or Mitsunobu conditions.

A representative protocol yields 80–93% purity after recrystallization from ethanol or acetone .

Green Chemistry Approaches

Recent advancements emphasize sustainability:

-

Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .

-

Mechanochemical grinding: Solvent-free reactions using mortar-pestle or ball mills, achieving >90% yield .

-

Biocatalysis: Lipase-mediated esterification under mild conditions.

Physicochemical Properties and Stability

Solubility and Partitioning

-

Aqueous solubility: <0.1 mg/mL due to lipophilic pentyl and aromatic groups.

-

logP (octanol/water): Estimated at 3.2–3.8, indicating high membrane permeability.

Thermal Stability

-

Degradation: Decomposes above 250°C, forming CO₂ and methoxyphenyl fragments.

Comparative Analysis with Analogous Compounds

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing:

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume